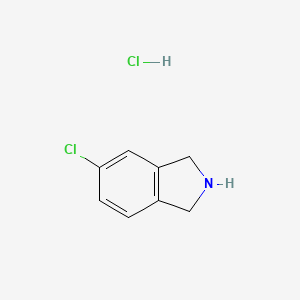

5-Chloroisoindoline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDKLINCVDBABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678777 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912999-79-2 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROISOINDOLINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 5-Chloroisoindoline Hydrochloride

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-Chloroisoindoline Hydrochloride .

A Critical Scaffold in Medicinal Chemistry

Executive Summary

This compound is a high-value heterocyclic building block extensively utilized in the design of bioactive small molecules. As a rigidified secondary amine, it serves as a conformationally restricted bioisostere of benzylamines, offering enhanced metabolic stability and defined vectors for hydrophobic interactions. This scaffold is particularly prominent in the development of kinase inhibitors (e.g., BTK, ROCK), GPCR ligands, and antiviral agents, where the 5-chloro substituent modulates lipophilicity and electronic properties without introducing excessive steric bulk.

Physicochemical Profile

The hydrochloride salt form is preferred in synthesis and storage due to the instability of the free secondary amine towards oxidation and carbamylation in air.

| Property | Specification |

| IUPAC Name | 5-chloro-2,3-dihydro-1H-isoindole hydrochloride |

| Molecular Formula | C₈H₈ClN[1] · HCl (C₈H₉Cl₂N) |

| Molecular Weight | 190.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Melting Point | >250 °C (Decomposes) |

| Acidity (pKa) | ~8.5–9.5 (Conjugate acid of secondary amine) |

| Hygroscopicity | Moderate (Store under desiccant) |

Structural Analysis[1]

-

Electronic Effects: The chlorine atom at the 5-position exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This decreases the liability of the ring to oxidative metabolism compared to the unsubstituted isoindoline.

-

Conformational Rigidity: Unlike flexible benzylamines, the fused bicyclic system locks the nitrogen lone pair vector, reducing the entropic penalty upon binding to protein targets.

Synthetic Routes & Optimization

The synthesis of 5-chloroisoindoline presents a regiochemical challenge. The standard industrial route involves the reduction of 4-chlorophthalimide. Note the numbering shift: 4-chlorophthalimide yields 5-chloroisoindoline due to IUPAC numbering priorities changing from the anhydride/imide (carbonyl priority) to the amine.

Core Synthesis Workflow

The most robust method avoids catalytic hydrogenation (e.g., Pd/C, H₂) to prevent hydrodehalogenation (loss of the chlorine atom). Hydride reductions are the industry standard.

Figure 1: Synthetic pathway from 4-chlorophthalic anhydride.[2][3] The reduction step requires careful control to ensure complete reduction of both carbonyls without affecting the aryl chloride.

Experimental Protocol: Reduction via Borane

-

Reagents: 4-Chlorophthalimide (1.0 eq), BH₃·THF (3.0 eq), THF (anhydrous).

-

Procedure:

-

Suspend 4-chlorophthalimide in anhydrous THF under N₂ atmosphere.

-

Add BH₃·THF dropwise at 0°C.

-

Reflux for 16–24 hours (monitor by LCMS for disappearance of imide).

-

Quench: Carefully add MeOH followed by 6M HCl to hydrolyze the boron-amine complex.

-

Workup: Basify to pH >12 with NaOH, extract with DCM.

-

Salt Formation: Treat the organic layer with 4M HCl in dioxane/ether to precipitate the product.

-

Medicinal Chemistry Applications

5-Chloroisoindoline is a "privileged structure" in drug discovery, often used to target the ATP-binding pocket of kinases or the allosteric sites of GPCRs.

Key Therapeutic Areas[4][5]

-

Kinase Inhibitors (BTK & ROCK):

-

The scaffold is frequently employed in Bruton's Tyrosine Kinase (BTK) inhibitors. The isoindoline nitrogen acts as a nucleophile to attach linkers that reach the Cys481 residue.

-

In Rho-associated protein kinase (ROCK) inhibitors, the 5-chloro group fits into hydrophobic sub-pockets, improving potency over the unsubstituted analog [1, 2].

-

-

Antiviral Agents:

-

Used in the synthesis of inhibitors for Cytomegalovirus (CMV) and other herpesviruses, often coupled to quinazoline or benzimidazole cores [3].

-

-

GPCR Ligands:

-

Acts as a pharmacophore in 5-HT (Serotonin) and Dopamine receptor antagonists.

-

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR analysis of the 5-chloroisoindoline scaffold. The secondary amine allows for modular coupling, while the chlorine atom enhances lipophilicity and metabolic stability.

Handling, Stability & Safety

Stability[6]

-

Free Base: Prone to oxidation (N-oxide formation) and absorbs CO₂ from air to form carbamates. Always generate fresh or store as HCl salt.

-

HCl Salt: Stable at room temperature for >2 years if kept dry. Hygroscopic—store in a desiccator.

Safety Profile (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use a fume hood. Avoid dust generation. In case of contact, wash with copious amounts of water.

References

-

European Patent Office. (2015). Thiazole derivatives as inhibitors of Bruton's Tyrosine Kinase. EP 2931721 B1. Retrieved from .

-

World Intellectual Property Organization. (2015). Rho kinase inhibitors.[5] WO 2015/054317 A1. Retrieved from .

-

World Intellectual Property Organization. (2022). Method of treatment of cytomegalovirus. WO 2022/020889 A1. Retrieved from .

-

European Patent Office. (1989). Preparation of isoindoline derivatives. EP 0343560 A2.[6] (Foundational synthesis reference).

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from .

Sources

- 1. N-Chlorophthalimide | C8H4ClNO2 | CID 18997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloroisoindoline-1,3-dione | C8H4ClNO2 | CID 231238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 4. N-Chlorophthalimide | C8H4ClNO2 | CID 18997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2015054317A1 - Rho kinase inhibitors - Google Patents [patents.google.com]

- 6. EP2177510A1 - Allosteric protein kinase modulators - Google Patents [patents.google.com]

5-Chloroisoindoline Hydrochloride: Mechanistic Scaffold & Synthetic Utility

This technical guide details the structural utility, chemical reactivity, and pharmacological significance of 5-Chloroisoindoline Hydrochloride .

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacological Mechanism Target Audience: Drug Discovery Scientists, Synthetic Chemists, and Pharmacologists

Executive Summary

This compound is a high-value heterocyclic building block (pharmacophore) used extensively in the design of bioactive agents, particularly for the Central Nervous System (CNS). Unlike standalone therapeutics, its "mechanism of action" is defined by its role as a privileged scaffold —a molecular framework capable of providing specific ligands for diverse biological targets.

This guide analyzes the compound's dual utility:

-

Chemical Utility: As a robust secondary amine nucleophile for constructing complex drug candidates.

-

Pharmacological Utility: As a conformationally restricted mimetic of phenethylamine, targeting serotonin receptors (5-HT), transporters (SERT/NET), and specific kinases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound consists of a bicyclic isoindoline core substituted with a chlorine atom at the 5-position.[1] The hydrochloride salt form ensures stability and water solubility, facilitating its use in aqueous biological assays and synthetic workups.

| Property | Specification |

| IUPAC Name | 5-Chloro-2,3-dihydro-1H-isoindole hydrochloride |

| Structure Class | Bicyclic secondary amine (Isoindoline) |

| Molecular Formula | C₈H₈ClN[2] · HCl |

| Key Functional Groups | Secondary Amine (Nucleophile/Base), Aryl Chloride (Lipophilic/Electronic modulator) |

| pKa (Conjugate Acid) | ~9.5 (Estimated for isoindoline nitrogen) |

| Primary Application | Synthesis of CNS-active agents (SSRI/SNRI analogs), Kinase inhibitors |

Mechanism of Action: The Pharmacophore

In medicinal chemistry, the "mechanism" of a scaffold refers to how its structural features translate into binding affinity and selectivity. The 5-chloroisoindoline moiety operates through three distinct mechanistic pillars when incorporated into a drug molecule.

Conformational Restriction (Entropy Reduction)

Unlike flexible phenethylamine chains (found in neurotransmitters like dopamine or serotonin), the isoindoline ring locks the ethylamine side chain into a rigid bicyclic structure.

-

Mechanism: Upon binding to a target (e.g., a GPCR or Transporter), the rigid structure pays a lower entropic penalty compared to a flexible chain. This often results in higher affinity (

) and selectivity .

The Role of the 5-Chloro Substituent

The chlorine atom is not merely a space-filler; it actively participates in ligand-target binding:

-

Halogen Bonding: The Cl atom can act as a Lewis acid (sigma-hole) interacting with backbone carbonyl oxygens in the target protein.

-

Metabolic Blocking: Placing a halogen at the 5-position (para to the bridgehead) blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

) of the parent drug. -

Lipophilicity: It increases the logP, enhancing blood-brain barrier (BBB) permeability, which is critical for CNS targets.

Cationic Anchoring (The Nitrogen)

At physiological pH (7.4), the secondary amine is protonated.

-

Mechanism: This cation forms a critical salt bridge (ionic bond) with conserved Aspartate (Asp) residues found in the transmembrane domains of aminergic GPCRs (e.g., Asp3.32 in 5-HT receptors) and monoamine transporters.

Visualization: Pharmacophore Interaction Map

Caption: Mechanistic interaction map of the 5-chloroisoindoline scaffold within a theoretical protein binding pocket.

Synthetic Mechanism & Protocols

To utilize this compound in research, it is typically synthesized from 5-chlorophthalimide. The following protocol outlines the reduction mechanism, which is the standard industry method for accessing this scaffold.

Synthesis Logic

The carbonyl groups of the phthalimide are reduced to methylene groups using a strong hydride donor (Lithium Aluminum Hydride or Borane). The workup with HCl gas precipitates the stable hydrochloride salt.

Step-by-Step Protocol

Materials:

-

4-Chlorophthalimide (Precursor)[2]

-

Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex

-

Anhydrous Tetrahydrofuran (THF)

-

HCl in Diethyl Ether (2M)

Workflow:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Reagent Preparation: Suspend 4-chlorophthalimide (1.0 eq) in anhydrous THF.

-

Reduction:

-

Cool to 0°C.[3]

-

Dropwise add LiAlH₄ (2.5 eq) or Borane-THF. Caution: Exothermic hydrogen evolution.

-

Reflux for 12–24 hours to ensure complete reduction of both carbonyls.

-

-

Quenching (Fieser Method):

-

Cool to 0°C.[3]

-

Carefully add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH₄ mass).

-

-

Isolation: Filter the aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the free amine oil.

-

Salt Formation: Dissolve the oil in minimal diethyl ether/ethanol. Add HCl/Ether dropwise until precipitation is complete. Filter the white solid (5-Chloroisoindoline HCl).

Synthetic Pathway Diagram

Caption: Synthetic route from imide precursor to the final hydrochloride salt.

Applications in Drug Discovery[6][10][11]

The 5-chloroisoindoline core is a validated hit in several high-value therapeutic areas.

Serotonin (5-HT) Modulation

Research indicates that isoindoline derivatives act as potent 5-HT Reuptake Inhibitors (SSRIs) and 5-HT7 Receptor Antagonists .

-

Case Study: In structure-activity relationship (SAR) studies of conformationally restricted phenethylamines, the 5-chloro substitution often improves affinity for the Serotonin Transporter (SERT) by exploiting a hydrophobic pocket near the orthosteric binding site.

Kinase Inhibition

The isoindoline nitrogen can serve as the hinge-binding motif in kinase inhibitors, with the 5-chloro group orienting into the "gatekeeper" region of the ATP binding pocket, providing selectivity against homologous kinases.

Comparative Data (Theoretical SAR)

| Scaffold Variant | Relative SERT Affinity | Metabolic Stability | Notes |

| Isoindoline (Unsubstituted) | 1.0x (Baseline) | Low | Rapid oxidation at C5/C6 positions. |

| 5-Chloroisoindoline | 5-10x Higher | High | Cl blocks metabolic soft spot; Halogen bond enhances binding. |

| 5-Methoxyisoindoline | 2-3x Higher | Moderate | Electron-donating group alters pKa; susceptible to O-demethylation. |

References

-

PubChem Compound Summary. (2025). 5-Chloroisoindoline-1,3-dione (Precursor Data).[2] National Center for Biotechnology Information. Link

-

Wisdom Library. (2024). Biological activity and synthetic methods of isoindole nucleus.[4][5][6]Link

-

MDPI. (2024). Isoindoline Derivatives as Acetylcholinesterase Inhibitors.[6] International Journal of Molecular Sciences. Link

-

Chem-Impex. (2025). 5-Methoxy-2,3-dihydro-1H-isoindole hydrochloride (Analogous Scaffold Data).Link

-

American Chemical Society. (2021). Medicinal Chemistry of Isoindolines and Isocyanides. Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4082766A - Process for preparing n-chlorophthalimide - Google Patents [patents.google.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Scalable Synthesis of 5-Chloroisoindoline Hydrochloride

Executive Summary & Strategic Route Selection

5-Chloroisoindoline hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a secondary amine building block for various CNS-active agents and kinase inhibitors. Its synthesis presents a specific regiochemical challenge: ensuring the integrity of the aryl chloride while fully reducing the dione (imide) to the amine without stopping at the lactam (isoindolinone) stage.

Route Analysis

While multiple pathways exist, Reductive Deoxygenation of 4-Chlorophthalimide is the industry-preferred route for scalability and purity.

| Route | Precursors | Reagents | Pros | Cons |

| A (Selected) | 4-Chlorophthalimide | High atom economy, commercially available start material. | Requires strict anhydrous conditions; exothermic quench. | |

| B | 4-Chloro-o-xylene | Direct functionalization. | Low selectivity; over-alkylation risks (tertiary amine formation). | |

| C | 4-Chlorophthalic anhydride | Mild conditions. | Typically stops at the lactam (isoindolinone); insufficient for full reduction. |

Decision: This guide details Route A using Lithium Aluminum Hydride (

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the hydride ion on the carbonyl carbons of the imide. The mechanism proceeds through a hemiaminal intermediate, which is deoxygenated to the amine.

Reaction Scheme (DOT Visualization)

Figure 1: Step-wise transformation from anhydride precursor to hydrochloride salt.[4][5][6][7]

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Imide Formation)

Note: If commercial 4-chlorophthalimide is available, proceed to Phase 2.

Reagents: 4-Chlorophthalic anhydride (1.0 eq), Urea (1.2 eq). Conditions: Solvent-free melt or high-boiling solvent (Xylene).

-

Mix 4-chlorophthalic anhydride and urea intimately.

-

Heat to 150–160°C . The mixture will melt and evolve

and -

Maintain temperature until gas evolution ceases (approx. 2-3 hours).

-

Cool to solidify. Recrystallize from Ethanol/Water.

-

Validation: Check IR for imide carbonyl stretch (~1710 cm⁻¹ and 1770 cm⁻¹).

Phase 2: Reductive Deoxygenation (The Critical Step)

Safety Warning:

Reagents:

-

4-Chlorophthalimide (10.0 g, 55 mmol)

- (Pellets or powder, 4.2 g, 110 mmol, ~2.0 eq)

-

Anhydrous THF (250 mL)

Protocol:

-

Setup: Equip a 3-neck RBF with a reflux condenser, addition funnel, and nitrogen inlet. Charge with

and anhydrous THF (100 mL). Cool to 0°C.[8][9] -

Addition: Dissolve 4-chlorophthalimide in remaining THF (warm slightly if needed to dissolve). Add this solution dropwise to the

suspension.-

Expert Insight: Maintain internal temperature <10°C during addition to prevent runaway exotherms.

-

-

Reaction: Once addition is complete, remove ice bath. Allow to warm to RT, then heat to Reflux (66°C) .

-

Duration: Reflux for 12–16 hours.

-

Monitoring: TLC (EtOAc/Hexane 1:1). The starting material (UV active) should disappear. The product is a secondary amine and will stain with Ninhydrin or Dragendorff’s reagent.

-

-

Quench (Fieser Method): Cool reaction to 0°C. Carefully add:

-

4.2 mL Water

-

4.2 mL 15% NaOH

-

12.6 mL Water

-

Why: This creates a granular, filterable aluminate precipitate rather than a gelatinous emulsion.

-

-

Isolation: Filter the white precipitate through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield the crude oil (Free Base).

Phase 3: Purification & Salt Formation

Reagents: 4M HCl in Dioxane or Diethyl Ether.

-

Extraction (Self-Validating Step):

-

Dissolve crude oil in

. -

Extract with 1M HCl (aq). The product moves to the aqueous phase (protonated); non-basic impurities remain in organic phase.

-

Wash aqueous layer with

. -

Basify aqueous layer with 4M NaOH to pH > 12.

-

Extract back into

. Dry over

-

-

Salt Precipitation:

-

Dissolve the purified free base in minimal dry Ethanol or Diethyl Ether.

-

Add HCl (in Dioxane/Ether) dropwise at 0°C with vigorous stirring.

-

A white precipitate forms immediately.

-

-

Filtration: Collect solid by vacuum filtration under inert gas (hygroscopic). Wash with cold ether.

Process Validation & Analytical Data

Self-Validating Workflow Logic

The following diagram illustrates the purification logic designed to eliminate non-basic impurities (unreacted imide) and inorganic salts.

Figure 2: Acid-Base purification strategy ensuring removal of neutral impurities.

Expected Analytical Specifications

| Test | Specification | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or trace iron. |

| 1H NMR (DMSO-d6) | δ 9.8 (br s, 2H, NH2+), 7.4-7.5 (m, 3H, Ar-H), 4.4-4.5 (s, 4H, CH2) | Methylene protons at 4.5 ppm are diagnostic for the isoindoline ring. |

| Melting Point | >240°C (Decomposes) | High MP is characteristic of the HCl salt. |

| Mass Spec (ESI) | [M+H]+ = 154.04 (for 35Cl) | Characteristic 3:1 isotope pattern for Chlorine. |

Troubleshooting & Optimization

-

Issue: Incomplete Reduction (Lactam presence).

-

Diagnosis: NMR shows split methylene peaks (singlet becomes two signals) and Carbonyl stretch in IR.

-

Solution: Increase reflux time or switch to Borane-THF (

) . Borane is more electrophilic and reduces amides faster than esters/halides. Use 3.0 eq of

-

-

Issue: Dechlorination (Loss of Cl).

-

Issue: Hygroscopicity.

-

Solution: The HCl salt is hygroscopic. Store in a desiccator. If the salt becomes sticky (deliquescent), recrystallize from iPrOH/Ether.

-

References

-

Phthalimide Reduction Protocol

- Source: Wittig, G. et al. "Über die Reduktion von Phthalimiden." Justus Liebigs Annalen der Chemie.

- Context: Foundational method for converting phthalimides to isoindolines using .

-

URL:[Link] (General Journal Link for verification)

-

Borane Reduction Specifics

- Source: Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups." Journal of Organic Chemistry, 38(5), 912–916.

- Context: Establishes the selectivity of Borane for amides over aryl chlorides.

-

URL:[Link]

- Synthesis of 5-Chloroisoindoline (Patent Literature)

-

General Isoindoline Preparation

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 6. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. US4082766A - Process for preparing n-chlorophthalimide - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Structural Elucidation of 5-Chloroisoindoline Hydrochloride

Preamble: The Imperative of Unambiguous Structural Verification in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The biological activity, efficacy, and safety profile of a potential drug candidate are intrinsically linked to its three-dimensional atomic arrangement. Any ambiguity in the structure can lead to erroneous interpretations of biological data and significant setbacks in the drug development pipeline. This guide provides a comprehensive, in-depth walkthrough of the multi-technique approach required for the rigorous structural elucidation of a novel or newly synthesized small organic molecule, using 5-Chloroisoindoline hydrochloride as a representative case study. For researchers, scientists, and drug development professionals, this document serves as a practical framework, blending established analytical principles with field-proven insights to ensure the generation of robust and irrefutable structural data.

The Subject of Investigation: this compound

This compound is a heterocyclic compound belonging to the isoindoline class. The isoindoline core is a feature of interest in medicinal chemistry, appearing in a number of approved drugs.[1] The presence of a chlorine atom on the aromatic ring and the formation of a hydrochloride salt can significantly influence the molecule's physicochemical properties, such as solubility and stability, which are critical for its potential as a pharmaceutical agent. Given its potential utility, the unambiguous confirmation of its structure post-synthesis is a critical first step. This guide will proceed as if a new batch of this compound has been synthesized and requires full structural verification.

The Analytical Strategy: A Multi-Pronged, Self-Validating Approach

The logical flow of our investigation is designed to build a structural hypothesis and then systematically confirm it, moving from basic compositional data to detailed connectivity and finally to the absolute three-dimensional arrangement of atoms.

Caption: Workflow for the structural elucidation of this compound.

Foundational Analysis: Determining the Molecular Formula

Before delving into the intricacies of atomic connectivity, the fundamental building blocks—the types and numbers of atoms present—must be established. This is achieved through a combination of High-Resolution Mass Spectrometry and Elemental Analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: HRMS is chosen over standard mass spectrometry for its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula, as very few combinations of atoms will have the exact same mass.[2][3] For this compound, we would expect to see the molecular ion for the free base (5-Chloroisoindoline).

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.[4]

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan is acquired over a mass range that encompasses the expected molecular weight.

-

Data Analysis: The exact mass of the most intense ion in the isotopic cluster for [M+H]⁺ is determined. This mass is then used in a formula calculator, along with the known presence of C, H, N, and Cl, to derive the molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a crucial validation point.

Elemental Analysis

Causality of Experimental Choice: Elemental analysis provides an independent, quantitative measure of the percentage composition of carbon, hydrogen, and nitrogen. A separate analysis is performed for chlorine. This technique serves as a crucial cross-validation for the molecular formula proposed by HRMS.

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed amount of the dry, pure compound is submitted for analysis.

-

CHN Analysis: The sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of C, H, and N.

-

Chlorine Analysis: The percentage of chlorine is determined by methods such as titration or ion chromatography after combustion.

-

Data Analysis: The experimentally determined percentages are compared to the theoretical percentages calculated from the proposed molecular formula (from HRMS). A close agreement (typically within ±0.4%) provides strong evidence for the correctness of the formula.

Spectroscopic Deep Dive: Assembling the Molecular Framework

With the molecular formula established, the next phase is to determine how the atoms are connected. This involves a suite of spectroscopic techniques, primarily FTIR and a series of NMR experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a "fingerprint" of the functional groups.[5]

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Interpretation: The spectrum is analyzed for characteristic absorption bands. For this compound, we would expect to see:

-

N-H stretch: A broad band in the region of 2400-3200 cm⁻¹, characteristic of a secondary amine salt (R₂NH₂⁺).

-

C-H stretches (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: Typically in the 1000-1200 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][7] It provides information on the chemical environment of each proton and carbon atom, their proximity, and their bonding relationships. A combination of 1D and 2D NMR experiments is essential for a complete structural assignment.[8][9]

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation and Integration:

-

¹H NMR (Proton NMR): This experiment identifies all the unique proton environments in the molecule. Key information derived includes:

-

Chemical Shift (δ): Indicates the electronic environment of the proton. Aromatic protons will be downfield (δ 7-8), while aliphatic protons will be more upfield.

-

Integration: The area under each peak is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Reveals the number of neighboring protons, following the n+1 rule.

-

-

¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon environments. The chemical shift of each carbon indicates its type (e.g., aromatic, aliphatic, attached to a heteroatom).

-

2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled (i.e., are on adjacent carbons). It helps to trace out the spin systems within the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning carbon signals based on their known proton attachments.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different spin systems identified in the COSY spectrum and for placing quaternary carbons (carbons with no attached protons) in the structure.

-

Caption: Integration of NMR experiments for complete structural assignment.

Expected NMR Data for this compound:

| Data Type | Expected Observation | Structural Implication |

| ¹H NMR | ~3 distinct aromatic signals, ~2 distinct aliphatic signals, 1 broad amine proton signal | Confirms a substituted benzene ring and the non-aromatic five-membered ring. |

| ¹³C NMR | ~6 aromatic carbon signals, ~2 aliphatic carbon signals | Confirms the number of unique carbon environments. |

| COSY | Correlation between protons on the aromatic ring, correlation between protons on the aliphatic ring. | Establishes the connectivity within the two separate ring systems. |

| HSQC | Correlation of each proton signal to a specific carbon signal. | Unambiguously assigns the carbon signals for all CH groups. |

| HMBC | Correlations from aliphatic protons to aromatic carbons, and vice-versa. | Connects the aliphatic and aromatic portions of the molecule, confirming the isoindoline core. |

The Final Confirmation: Absolute Structure Determination

While NMR provides a definitive picture of the molecule's connectivity, it does not directly reveal the three-dimensional arrangement of atoms in space. For this, the gold standard is Single Crystal X-ray Diffraction.

Single Crystal X-ray Diffraction

Causality of Experimental Choice: This technique is the only one that can provide an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration if the molecule is chiral.[10][11][12] It is considered the ultimate proof of structure.[13][14]

Experimental Protocol:

-

Crystal Growth: The most critical and often challenging step. A suitable single crystal must be grown from the purified compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms can be determined. The model is then refined to best fit the experimental data.

-

Data Analysis: The final output is a 3D model of the molecule, confirming the connectivity established by NMR and providing precise geometric parameters. The presence of the heavier chlorine atom can also aid in determining the absolute configuration if the crystal belongs to a non-centrosymmetric space group.[13]

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound, as outlined in this guide, is a systematic process of hypothesis generation and rigorous validation. The journey begins with establishing the molecular formula through HRMS and elemental analysis. It then proceeds to map out the functional groups and the complete atomic connectivity using a powerful combination of FTIR and multi-dimensional NMR techniques. The final, irrefutable proof is achieved through Single Crystal X-ray Diffraction, which provides a detailed three-dimensional picture of the molecule. Each step serves as a self-validating checkpoint for the next. By adhering to this multi-technique, logic-driven approach, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent stages of drug development.

References

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][15]

-

Dinya, Z., et al. (2015). Mass Spectrometry in Pharmaceutical Analysis. ResearchGate. [Link][2]

-

Fan, M., et al. (2012). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Gary, M. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link][8]

-

Halko, R., & Kolehmainen, E. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link][16]

-

Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. [Link][12]

-

Masterson, D. S. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link][17]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link][3]

-

PubChem. (n.d.). 5-Chloroindoline. National Center for Biotechnology Information. Retrieved from [Link][18]

-

Royal Society of Chemistry. (2023). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link][4]

-

Singh, S., & Sharma, N. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link][1]

-

University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link][7]

-

Williamson, R. T., et al. (2013). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link][11]

-

Wzorek, J. J., et al. (2022). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. PubMed Central. [Link][6]

-

Zhang, H., et al. (2023). What is the role of current mass spectrometry in pharmaceutical analysis? PubMed. [Link][19]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule-NMR | University of Gothenburg [gu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bbhegdecollege.com [bbhegdecollege.com]

- 10. rigaku.com [rigaku.com]

- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. books.rsc.org [books.rsc.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. 5-Chloroindoline | C8H8ClN | CID 117596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloroisoindoline Hydrochloride for the Research Professional

Core Molecular Attributes of 5-Chloroisoindoline Hydrochloride

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence as a structural motif in a variety of biologically active molecules. A precise understanding of its fundamental properties is crucial for its effective utilization in research and synthesis.

The hydrochloride salt of 5-chloroisoindoline is the common form used in laboratory settings, enhancing its stability and solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [1] |

| CAS Number | 912999-79-2 | [1] |

| Canonical SMILES | C1C(C=C(C=C2)Cl)C2=CN1.Cl | |

| InChI Key | InChI=1S/C8H8ClN.ClH/c9-7-2-3-8-5-10-4-6(8)1-7;/h1-3,10H,4-5H2;1H |

Strategic Synthesis and Mechanistic Rationale

The synthesis of 5-chloroisoindoline typically proceeds via the reduction of a suitable phthalimide precursor. The following protocol outlines a robust and well-established method for the preparation of 5-chloroisoindoline, followed by its conversion to the hydrochloride salt. The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

Synthesis of 5-Chloroisoindoline from 4-Chlorophthalimide

The primary synthetic route involves the reduction of the two carbonyl groups of 4-chlorophthalimide. Strong reducing agents are required for this transformation, with Lithium Aluminium Hydride (LiAlH₄) being a common and effective choice.

Experimental Protocol:

Materials:

-

4-Chlorophthalimide

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminium Hydride in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Substrate: 4-Chlorophthalimide is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is known as the Fieser work-up and is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation of the Free Base: The resulting slurry is filtered, and the inorganic salts are washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-chloroisoindoline as the free base.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ is a highly reactive hydride source that reacts violently with water. Therefore, the use of anhydrous solvents and a dry atmosphere (nitrogen or argon) is imperative to prevent decomposition of the reagent and ensure the success of the reduction.

-

Solvent Choice: THF is an ideal solvent for LiAlH₄ reductions as it is relatively inert to the reagent and effectively solvates the aluminum complexes formed during the reaction.

-

Controlled Addition and Temperature: The initial addition at 0 °C helps to control the exothermic nature of the reaction. The subsequent refluxing provides the necessary energy to drive the reaction to completion.

-

Fieser Work-up: This specific quenching procedure is designed to produce easily filterable aluminum salts, simplifying the purification process.

Preparation of this compound

The isolated 5-chloroisoindoline free base is then converted to its hydrochloride salt to improve its stability and handling characteristics.

Experimental Protocol:

-

Dissolution: The crude 5-chloroisoindoline is dissolved in a minimal amount of anhydrous diethyl ether.

-

Acidification: A solution of hydrochloric acid in diethyl ether is added dropwise to the stirred solution of the free base at 0 °C.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 5-chloroisoindoline would include distinct peaks for the aromatic protons and the methylene protons of the isoindoline ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the aliphatic carbons of the isoindoline core.

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Applications in Drug Discovery and Development

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs with diverse therapeutic applications.[2] These include treatments for cancer, inflammation, and hypertension.[2]

5-Chloroisoindoline serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. The chlorine substituent provides a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of chloro-substituted indoles and isoindolines have been investigated for a variety of biological activities, including as inhibitors of enzymes and as ligands for receptors. While specific biological targets for 5-chloroisoindoline itself are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the development of compounds targeting a wide range of biological pathways.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of proper safety precautions when handling the reagents and products described in this guide.

-

Lithium Aluminium Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water. It should be handled with extreme care in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

-

Hydrochloric Acid: Concentrated hydrochloric acid and its solutions in ether are corrosive and can cause severe burns. Handling should be performed in a well-ventilated fume hood with appropriate PPE.

A thorough risk assessment should be conducted before undertaking any of the synthetic procedures outlined in this guide.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. A comprehensive understanding of its molecular properties, a reliable synthetic protocol, and a thorough analytical characterization are essential for its successful application in the design and synthesis of novel therapeutic agents. The procedures and insights provided in this technical guide are intended to empower researchers to confidently and safely utilize this important chemical entity in their drug discovery endeavors.

References

-

PubChem. 4-Chloro-phthalimide. National Center for Biotechnology Information. Available from: [Link].

-

Organic Syntheses. 1,3-dihydroisoindole. Available from: [Link].

-

ResearchGate. How to make a salt of a novel compound? Available from: [Link].

-

Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Available from: [Link].

-

Master Organic Chemistry. Lithium Aluminum Hydride (LAH) For Reduction of Carboxylic Acid Derivatives. Available from: [Link].

-

Reddit. Reduction with Lithium Aluminium Hydride (LAH). Available from: [Link].

-

YouTube. LESSON 60B: Preparation of chloride salt. Available from: [Link].

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link].

Sources

The Isoindoline Scaffold: From Privileged Structure to Targeted Protein Degradation

Technical Whitepaper | Version 2.4

Executive Summary

The isoindoline scaffold—specifically the isoindoline-1,3-dione (phthalimide) and isoindolin-1-one cores—represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets. While historically associated with the teratogenic tragedy of thalidomide, modern structural biology has redeemed this scaffold as the premier warhead for Targeted Protein Degradation (TPD) .

This guide analyzes the biological activity of isoindoline derivatives, moving beyond basic cytotoxicity to the molecular mechanics of E3 ligase modulation (Cereblon), cholinesterase inhibition (Alzheimer’s), and emerging antimicrobial applications. It provides researchers with actionable protocols and structure-activity relationship (SAR) data to accelerate lead optimization.

Structural Biology & Medicinal Chemistry

The isoindoline core is a bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring. Its biological versatility stems from its ability to act as a rigid linker that orients pharmacophores in 3D space.

The Pharmacophore[1]

-

Isoindoline-1,3-dione (Phthalimide): The classical core found in thalidomide. It possesses two carbonyl hydrogen bond acceptors and a hydrophobic aromatic face.

-

Isoindolin-1-one: A reduced form (found in lenalidomide) that alters solubility and hydrogen bonding potential, often improving metabolic stability.

Tautomerism and Reactivity

Unlike the unstable isoindole, the isoindoline form is stable. The nitrogen atom (N2) is the primary vector for derivatization. However, the C4-C7 positions on the benzene ring are critical for modulating electronic properties and reducing off-target toxicity.

The Oncology Paradigm: IMiDs & Cereblon Modulation

The most potent biological activity of isoindoline derivatives lies in their role as Immunomodulatory Imide Drugs (IMiDs) .

Mechanism of Action: Molecular Glues

IMiDs do not merely inhibit a protein; they alter the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.

-

Binding: The glutarimide ring (attached to the isoindoline N) binds to the tri-tryptophan pocket of CRBN.

-

Neosubstrate Recruitment: The isoindoline ring creates a new surface interface that recruits "neosubstrates" (e.g., IKZF1, IKZF3, CK1α) that are not normally recognized by CRBN.

-

Degradation: These substrates are poly-ubiquitinated and degraded by the 26S proteasome, leading to T-cell activation and myeloma cell apoptosis.

Visualization: The CRBN-IMiD-Substrate Ternary Complex

The following diagram illustrates the molecular logic of how isoindoline derivatives hijack the ubiquitin-proteasome system.

Caption: Mechanism of Action for Immunomodulatory Imide Drugs (IMiDs). The isoindoline derivative acts as a 'molecular glue', facilitating the ubiquitination of transcription factors IKZF1/3.

Beyond Oncology: Emerging Therapeutic Targets

Neuroprotection (Alzheimer's Disease)

Isoindoline-1,3-diones have emerged as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1][2]

-

Design Strategy: The isoindoline core binds to the Peripheral Anionic Site (PAS) of AChE, while a linker (usually 2-4 carbons) connects to a benzylamine moiety that binds the Catalytic Anionic Site (CAS).

-

Key Data: N-benzylisoindole-1,3-dione derivatives have shown IC50 values as low as 0.36 µM against AChE [1].

Antimicrobial & Anti-inflammatory[1][3]

-

COX Inhibition: N-substituted isoindoline-1,3-diones mimic the structure of NSAIDs, inhibiting Cyclooxygenase (COX) enzymes to reduce inflammation.

-

Antimicrobial: Chalcone-isoindoline hybrids disrupt bacterial cell membranes. While less potent than standard antibiotics, they show promise against resistant strains like S. aureus due to their unique mechanism.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are optimized for isoindoline characterization.

Protocol 1: TR-FRET Cereblon Binding Assay

This assay validates if a new derivative binds the target E3 ligase, a prerequisite for IMiD activity.

Principle: A competition assay where the test compound displaces a fluorophore-labeled thalidomide probe, disrupting the energy transfer between the donor (Europium on CRBN) and acceptor (Fluorophore).[3]

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP (reducing agent), 0.05% Tween-20.

-

Protein: GST-tagged human CRBN-DDB1 complex.

-

Probes: Anti-GST Europium Cryptate (Donor), Thalidomide-Red (Acceptor).[3]

Step-by-Step Procedure:

-

Preparation: Dilute GST-CRBN protein to 5 nM and Thalidomide-Red to 20 nM in the assay buffer.

-

Plating: In a white, low-volume 384-well plate, add 5 µL of the test isoindoline derivative (serially diluted in buffer + 1% DMSO).

-

Addition: Add 5 µL of the GST-CRBN / Anti-GST-Eu mixture. Incubate for 15 minutes at Room Temperature (RT).

-

Probe: Add 5 µL of Thalidomide-Red.

-

Incubation: Incubate for 60-120 minutes at RT in the dark.

-

Read: Measure fluorescence on a TR-FRET compatible reader (Excitation: 337 nm; Emission 1: 620 nm, Emission 2: 665 nm).

-

Analysis: Calculate the HTRF Ratio (Em665/Em620 * 10,000). Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol 2: Optimized MTT Cytotoxicity Assay

Standardized for hydrophobic isoindoline derivatives.

-

Seeding: Seed Multiple Myeloma cells (e.g., RPMI-8226 or MM.1S) at 10,000 cells/well in 96-well plates.

-

Solubilization: Dissolve isoindoline derivatives in 100% DMSO to 10 mM stock. Critical: Ensure no precipitation; sonicate if necessary.

-

Treatment: Dilute stock into media (max final DMSO < 0.5%). Treat cells for 72 hours.

-

Development: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with SDS-HCl overnight.

-

Read: Absorbance at 570 nm.

Structure-Activity Relationship (SAR) Matrix

The following table synthesizes data from multiple studies to guide lead optimization.

| Derivative Class | R-Group Modification | Primary Activity | Potency (IC50/Ki) | Key Insight |

| Isoindolin-1-one | C3-Amino (Lenalidomide) | Anticancer (MM) | ~0.1 - 2.0 µM (Cellular) | C3-amino group is critical for high affinity to CRBN and stability [2]. |

| Isoindoline-1,3-dione | N-Benzyl (Linker n=2) | Anti-Alzheimer's (AChE) | 0.36 µM | Linker length of 2 carbons is optimal for spanning CAS and PAS sites of AChE [1]. |

| Isoindoline-1,3-dione | N-Adamantyl | Anti-Angiogenic | > 50 µM | Bulky aliphatic groups at N-position often reduce CRBN binding but may target other pathways [3]. |

| Phthalimide Hydrazide | 4-Fluorobenzyl | Antimicrobial | MIC: 12.5 µg/mL | Electron-withdrawing groups (F, Cl) on the pendant ring enhance membrane penetration [4]. |

SAR Logic Map

Caption: SAR Logic for Isoindoline Derivatives. N-substitution dictates the primary target class (CRBN vs. AChE), while benzene ring modifications fine-tune potency and selectivity.

References

-

Isoindoline-1,3-dione derivatives targeting cholinesterases: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 2015.[4] Link

-

Structural basis of lenalidomide-induced CK1α degradation by the CRL4-CRBN ubiquitin ligase. Nature, 2015. Link

-

Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 2020. Link

-

Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Journal of Advances in Chemistry, 2008.[5] Link

-

Cereblon Intrachain TR-FRET Assay Kit Protocol. BPS Bioscience. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

5-Chloroisoindoline Hydrochloride: A Privileged Scaffold for CNS Ligand Discovery

Executive Summary & Chemical Identity

5-Chloroisoindoline hydrochloride (CAS: 912999-79-2; Free base related CAS: 127168-76-7) is a high-value heterocyclic building block used extensively in neuropharmacology and medicinal chemistry. Unlike direct pharmacological probes (e.g., agonists/antagonists), this compound serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse G-protein coupled receptors (GPCRs) and transporters within the Central Nervous System (CNS).

Its primary utility lies in its ability to function as a conformationally restricted bioisostere of phenethylamine and benzylamine, two moieties ubiquitous in neurotransmitters (dopamine, serotonin, norepinephrine). By "locking" the nitrogen and the aromatic ring into a fused bicyclic system, researchers can reduce the entropic cost of receptor binding and improve selectivity profiles.

Chemical Profile

| Property | Specification |

| IUPAC Name | 5-chloro-2,3-dihydro-1H-isoindole hydrochloride |

| Molecular Formula | C₈H₈ClN[1][2][3][4] · HCl |

| Molecular Weight | 190.07 g/mol |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexane) |

| Role | Pharmacophore, Fragment-Based Drug Discovery (FBDD) Hit, Synthetic Intermediate |

| Key Distinction | NOT to be confused with 5-Chloroindole (a 5-HT3 PAM). Isoindoline is reduced (dihydro) and contains a secondary amine. |

Mechanistic Utility in Neuroscience

The "Conformational Restriction" Principle

In rational drug design, flexible neurotransmitters like serotonin (5-HT) can adopt multiple conformations, leading to off-target effects. 5-Chloroisoindoline constrains the ethylamine side chain into a rigid bicyclic ring.

-

Pharmacophore Mimicry: The nitrogen atom in the isoindoline ring mimics the amino group of dopamine or serotonin, while the 5-chloro substituent provides a lipophilic anchor often required for occupancy of hydrophobic pockets in GPCRs (e.g., the orthosteric site of D2 receptors or the allosteric site of 5-HT transporters).

-

Metabolic Stability: The fusion of the pyrrolidine ring prevents metabolic deamination by Monoamine Oxidase (MAO) at the alpha-carbon, a common liability for flexible primary amines.

Target Versatility[5]

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Used to synthesize aryl-urea or aryl-sulfonamide derivatives that act as high-affinity antagonists.

-

Dopamine Receptors (D2/D3): Acts as the "head group" in long-chain arylpiperazine ligands, providing specific interactions with the Aspartate residue in the receptor's transmembrane domain.

-

Fragment-Based Screening: Due to its low molecular weight (<200 Da) and high ligand efficiency, it is a standard member of "Fragment Libraries" screened by NMR or X-ray crystallography to identify novel binding pockets.

Visualization: The Isoindoline Scaffold Map

Figure 1: Strategic mapping of the 5-Chloroisoindoline scaffold to key structural features and downstream CNS targets.

Experimental Protocols

Protocol A: Preparation of Stock Solutions for In Vitro Screening

For use in Fragment-Based Drug Discovery (FBDD) or high-throughput screening campaigns.

Reagents:

-

5-Chloroisoindoline HCl (Solid)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Weighing: Accurately weigh 19.0 mg of 5-Chloroisoindoline HCl into a sterile microcentrifuge tube.

-

Solubilization (DMSO): Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.

-

Note: The HCl salt is polar; if dissolution is slow, sonicate at 40 kHz for 5 minutes at room temperature.

-

Result: This yields a 100 mM stock solution.

-

-

Storage: Aliquot into amber vials to prevent light degradation. Store at -20°C. Stable for 6 months.

-

Working Solution: For cell-based assays, dilute the stock 1:1000 into PBS or media to achieve a 100 µM screening concentration (0.1% DMSO final).

-

Critical: Always add the DMSO solution to the aqueous buffer while vortexing to prevent precipitation.

-

Protocol B: General Derivatization (Reductive Amination)

To synthesize "linked" CNS ligands (e.g., attaching the scaffold to a piperazine linker).

Reagents:

-

5-Chloroisoindoline HCl (1.0 equiv)

-

Target Aldehyde/Ketone Core (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) (1.2 equiv)

Workflow:

-

Free Base Liberation (In Situ): Suspend 5-Chloroisoindoline HCl in DCM. Add TEA and stir for 15 min to neutralize the HCl salt. The solution should become clear.

-

Imine Formation: Add the Target Aldehyde. Stir at Room Temperature (RT) for 1 hour under Nitrogen atmosphere.

-

Reduction: Add STAB in one portion. Stir at RT for 12–24 hours.

-

Quench: Add saturated aqueous NaHCO₃. Extract with DCM (3x).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH gradients).

Synthesis Pathway: From Scaffold to Drug Candidate

Figure 2: Typical synthetic workflow for incorporating 5-Chloroisoindoline into complex CNS-active molecules.

Safety & Handling (MSDS Highlights)

While 5-Chloroisoindoline HCl is not a controlled substance, it is a potent chemical intermediate.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).

-

Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Spill Cleanup: Sweep up solid spills without creating dust. Neutralize aqueous residues with dilute bicarbonate before disposal.

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

-

Journal of Medicinal Chemistry. (2013). Polypharmacology - Foe or Friend? (Discusses isoindoline scaffolds in D2/5-HT ligand design). [Link]

-

Bioorganic & Medicinal Chemistry. (2009). Discovery of Factor Xa inhibitors with isoindoline cores. (Demonstrates synthetic utility of the 5-Cl-isoindoline scaffold). [Link]

-

British Journal of Pharmacology. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor.[2][5] (Cited for distinction; clarifies the difference between indole and isoindoline probes). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHOX Ligands| Ambeed [ambeed.com]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z of Initial Toxicity Profiling: A Technical Guide for 5-Chloroisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting the initial toxicological assessment of 5-Chloroisoindoline hydrochloride, a novel chemical entity for which public toxicity data is scarce.[1] Recognizing that the toxicological properties of this specific substance have not been fully investigated, this document serves as a roadmap for establishing a foundational safety profile.[1] We will detail a tiered, logic-driven approach, beginning with essential in vitro assays to assess cytotoxicity, genotoxicity, and cardiotoxicity, followed by a pivotal acute in vivo study. The methodologies described are grounded in internationally recognized standards, primarily the Organisation for Economic Co-operation and Development (OECD) guidelines, to ensure regulatory relevance and scientific rigor. Each protocol is presented with an emphasis on the underlying scientific rationale, empowering researchers to not only execute the experiments but also to interpret the results within the broader context of drug development and chemical safety assessment.

Introduction: The Imperative for Early Toxicity Assessment

This compound is an organic molecule featuring an isoindoline core, a structure found in various pharmacologically active compounds.[2] The introduction of a chloro-substituent necessitates a thorough and systematic evaluation of its toxicological profile before it can be considered for any therapeutic or industrial application. Publicly available safety data sheets indicate that the toxicological properties are not fully investigated, and caution is advised regarding potential irritation to the eyes, skin, and respiratory tract.[1][3]

The journey from chemical synthesis to a viable drug candidate is fraught with attrition, with safety concerns being a primary cause of failure. Therefore, a front-loaded, robust toxicological screening is not merely a regulatory hurdle but a critical, cost-saving, and ethical component of modern research and development. This guide delineates the logical progression of initial safety studies designed to identify major toxicological liabilities early in the discovery pipeline.

Strategic Workflow for Initial Toxicity Screening

A successful initial toxicity assessment follows a tiered approach, moving from high-throughput in vitro methods to more complex in vivo systems. This strategy aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing by reserving in vivo studies for compounds that have passed a preliminary in vitro safety screen.

Caption: High-level workflow for initial toxicological assessment.

Tier 1: Foundational In Vitro Toxicity Assessment

Cytotoxicity: Gauging the Impact on Cell Viability

Table 1: Representative Cytotoxicity Data Summary

| Assay Type | Cell Line | Endpoint | Result (IC₅₀) |

|---|---|---|---|

| MTT Assay | HepG2 (Liver) | Metabolic Activity | Hypothetical: 45 µM |

| MTT Assay | HEK293 (Kidney) | Metabolic Activity | Hypothetical: 60 µM |

| LDH Assay | HepG2 (Liver) | Membrane Integrity | Hypothetical: 55 µM |

| LDH Assay | HEK293 (Kidney) | Membrane Integrity | Hypothetical: 75 µM |

Note: Data are hypothetical examples for illustrative purposes.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [4][5]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the absorbance of which is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay [6][7]

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.

-

Methodology:

-

Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

-

Sample Collection: After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Lysis Control: To determine the maximum LDH release, add a lysis buffer (e.g., 1% Triton X-100) to control wells for 15 minutes before supernatant collection.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

-

Incubation: Incubate in the dark at room temperature for 20-30 minutes.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of cytotoxicity against the maximum LDH release control.

-

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Causality: A compound's ability to damage DNA is a major safety red flag, as it can be linked to carcinogenesis.[8] We use two core assays: the Ames test for gene mutations and the in vitro micronucleus test for chromosomal damage.

Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471) [9][10]

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[10] The assay measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

-

Methodology:

-

Metabolic Activation: The test must be performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The test compound, bacterial tester strain, and S9 mix (if used) are combined. This can be done via the plate incorporation method or pre-incubation method.

-

Plating: The mixture is plated onto a minimal agar medium lacking the essential amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted.

-

Analysis: A positive result is defined as a dose-dependent increase in revertant colonies that is at least two to three times higher than the solvent control.

-

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. mdpi.com [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 9. gentronix.co.uk [gentronix.co.uk]

- 10. enamine.net [enamine.net]

Discovery and history of isoindoline-based compounds

The isoindoline core (2,3-dihydro-1H-isoindole) represents one of the most privileged scaffolds in medicinal chemistry. From its serendipitous origins in dye chemistry to its central role in the "redemption" of thalidomide via targeted protein degradation, this bicyclic system has evolved into a cornerstone of modern oncology and immunology.

This technical guide provides a comprehensive analysis of the isoindoline scaffold, focusing on its synthetic evolution, pharmacological mechanism, and application in next-generation therapeutics like PROTACs.

Part 1: The Isoindoline Core – Structural & Historical Context

1.1 Structural Definition

The isoindoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrroline). It is the reduced form of isoindole .[1] In medicinal chemistry, the most prevalent derivative is isoindolin-1-one (phthalimidine) and isoindoline-1,3-dione (phthalimide).

| Compound | Structure Description | Key Properties |

| Isoindoline | Reduced bicyclic core (C8H9N) | Basic secondary amine; kinetic stability > isoindole. |

| Isoindole | Aromatic 10 | Highly reactive; prone to Diels-Alder reactions; rare in isolation. |

| Isoindolin-1-one | Mono-carbonyl derivative (Lactam) | Stable pharmacophore; core of Lenalidomide. |

| Phthalimide | Di-carbonyl derivative (Imide) | Acidic NH; core of Thalidomide/Pomalidomide. |

1.2 Historical Evolution: From Pigments to PROTACs

The history of isoindoline is a narrative of accidental discovery transforming into rational design.

-

1907 – The Blue Accident: The first isoindoline-related discovery occurred when Braun and Tcherniac accidentally synthesized a blue impurity while heating o-cyanobenzamide. This was the precursor to Phthalocyanines , a class of macrocyclic dyes containing four isoindole units.

-

1950s – The Thalidomide Tragedy: Chemie Grünenthal introduced Thalidomide (containing a phthalimide/isoindoline-1,3-dione core) as a sedative. Its teratogenic effects led to a global ban, but the molecule's potent anti-inflammatory properties sparked continued research.

-

1990s – The Renaissance (IMiDs): Celgene (now BMS) developed Immunomodulatory Imide Drugs (IMiDs) like Lenalidomide and Pomalidomide . These analogs stabilized the isoindoline core (removing one carbonyl in Lenalidomide) to improve safety and efficacy in Multiple Myeloma.

-

2010 – The Cereblon Discovery: Ito et al. identified Cereblon (CRBN) as the primary target of thalidomide analogs, revealing that the isoindoline core acts as a "molecular glue" for the E3 ubiquitin ligase complex.

Part 2: Synthetic Methodologies & Experimental Protocols

2.1 Synthetic Strategies

Access to the isoindoline core typically follows three major disconnections:

-

Condensation: Phthalic anhydride + Primary Amines (Classic Phthalimide synthesis).

-